N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide
Overview
Description
N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the furan ring, along with other functional groups, makes this compound a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves multiple steps, starting with the preparation of the furan ring. One common method involves the use of 2-furoic acid, furfurylamine, and furfuryl alcohol under microwave-assisted conditions. The reactions are carried out in a microwave reactor with effective coupling reagents such as DMT/NMM/TsO− or EDC .
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions, including reaction time, solvent, and substrate amounts. The use of microwave radiation can significantly reduce reaction times and improve yields. After the reaction, the final compounds are isolated through crystallization or flash chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the furan ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid, tetrahydrofuran derivatives, and various substituted furan compounds .
Scientific Research Applications
N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of bio-based chemicals and materials.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the biosynthesis of bacterial cell walls by covalently bonding to penicillin-binding proteins. This action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death . Additionally, the compound’s anti-inflammatory and anticancer activities are attributed to its ability to modulate various signaling pathways and inhibit the activity of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide: This compound also contains a furan ring and exhibits similar biological activities.
Furan-2-ylmethanethiol: Another furan derivative with distinct chemical properties and applications.
Uniqueness
N-(furan-2-ylmethyl)-2-methyl-1-(methylsulfonyl)-2,3-dihydro-1H-indole-5-carboxamide is unique due to its specific combination of functional groups, which confer a wide range of biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-methyl-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-8-13-9-12(5-6-15(13)18(11)23(2,20)21)16(19)17-10-14-4-3-7-22-14/h3-7,9,11H,8,10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVCRYSGTLBVLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(N1S(=O)(=O)C)C=CC(=C2)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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